

Ferumoxytol administration and dosing for small animal imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ferumoxytol*

Cat. No.: *B3416303*

[Get Quote](#)

Application Notes: Ferumoxytol for Small Animal Imaging

1. Introduction

Ferumoxytol (Feraheme®) is an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle approved by the U.S. Food and Drug Administration (FDA) for the intravenous treatment of iron-deficiency anemia.^{[1][2]} Composed of an iron oxide core and a carboxymethyl-dextran coating, it has gained significant interest for off-label use as a magnetic resonance imaging (MRI) contrast agent in preclinical and clinical research.^{[3][4]} Its unique properties, including a long intravascular half-life and uptake by the mononuclear phagocyte system (macrophages), make it a versatile tool for various small animal imaging applications.^[4]

Ferumoxytol nanoparticles significantly shorten the T1, T2, and T2* relaxation times of surrounding tissues, providing strong contrast effects. The long blood-pool phase, with a half-life of approximately 45 minutes in mice and 80 minutes in rats, allows for high-resolution vascular imaging (angiography). Following this vascular phase, **ferumoxytol** particles are cleared from circulation and phagocytosed by macrophages, enabling the tracking of these immune cells in pathologies such as inflammation, cancer, and stroke.

2. Key Applications and Mechanisms

- Macrophage and Inflammation Imaging: The primary application in preclinical imaging is leveraging the natural uptake of **ferumoxytol** by macrophages. After intravenous administration, macrophages engulf the nanoparticles. This accumulation in tissues with high macrophage infiltration (e.g., tumors, inflamed sites, atherosclerotic plaques) leads to a significant signal decrease on T2- or T2*-weighted MR images. This "negative contrast" allows for the non-invasive visualization and monitoring of inflammatory processes.
- Angiography and Vascular Imaging: Due to its long intravascular half-life compared to gadolinium-based agents, **ferumoxytol** acts as an excellent blood-pool agent. This allows for steady-state imaging of the vasculature, enabling detailed morphological and functional assessment of blood vessels, perfusion, and blood volume mapping.
- Cancer Imaging: Tumor-associated macrophages (TAMs) are a key component of the tumor microenvironment. **Ferumoxytol**-enhanced MRI can be used to image the spatial distribution and density of TAMs within a tumor, providing insights into tumor progression and response to therapy.
- Stem Cell Tracking: While direct labeling of stem cells with **ferumoxytol** is possible, a powerful indirect method involves pre-loading circulating macrophages with **ferumoxytol** and then monitoring their migration towards transplanted stem cells, which can indicate the host's immune response to the transplant.

Quantitative Data Summary

The following tables summarize typical dosing and administration parameters for **ferumoxytol** in small animal imaging, compiled from various research studies.

Table 1: Recommended **Ferumoxytol** Dosing for Small Animal MRI Applications

Application	Animal Model	Dose (mg Fe/kg)	Administration Route	Key Imaging Timepoints	Reference(s)
Inflammation Imaging	Rat (Kidney Inflammation)	30 mg/kg	Intravenous (IV)	24 hours post-injection	
Macrophage Tracking	Rat (Stem Cell Transplant)	~28 mg/kg (0.5 mmol/kg)	Intravenous (IV)	48 hours (pre-load), then image up to 4 weeks	
Neuroinflammation (Stroke)	Mouse (BALB/cJ)	7 mg/kg	Intravenous (IV)	48 hours post-stroke, image 5 days later	
Cancer (Breast)	Mouse	5 mg/kg	Intravenous (IV)	Peak uptake at 42 hours, imaged up to 7 days	
Angiography / Blood Volume	General Rodent	3 - 7 mg/kg	Intravenous (IV)	Immediate (during blood-pool phase)	
PET/MR Imaging	Baboon	10 mg/kg	Intravenous (IV)	Immediate and delayed timepoints	

Table 2: Physicochemical and Pharmacokinetic Properties of **Ferumoxytol**

Property	Value	Reference(s)
Core Composition	Superparamagnetic Iron Oxide	
Coating	Polyglucose Sorbitol Carboxymethylether	
Hydrodynamic Diameter	20 - 30 nm	
r ₁ Relaxivity (1.5 T)	15 mM ⁻¹ s ⁻¹	
r ₂ Relaxivity (1.5 T)	89 mM ⁻¹ s ⁻¹	
Plasma Half-Life (Mouse)	~45 minutes	
Plasma Half-Life (Rat)	~80 minutes	
Primary Clearance Mechanism	Mononuclear Phagocyte System (Liver, Spleen)	

Protocols

Protocol 1: General **Ferumoxytol** Administration for Macrophage Imaging in Rodents

This protocol provides a generalized procedure for using **ferumoxytol** to image macrophage infiltration in a target tissue (e.g., tumor, inflamed organ).

1. Materials:

- **Ferumoxytol** (Feraheme®, 30 mg/mL elemental iron)
- Sterile 0.9% saline
- Anesthesia (e.g., isoflurane)
- Appropriate syringes (e.g., insulin syringes) and needles (e.g., 30-gauge)
- Animal model (mouse or rat)
- MRI scanner (e.g., 7T or 9.4T small animal scanner)

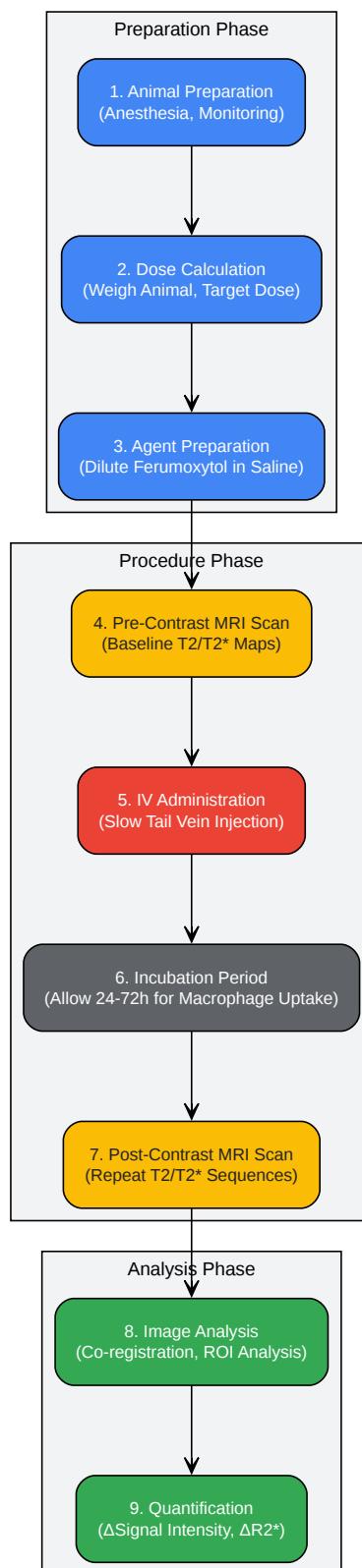
2. **Ferumoxytol** Preparation and Dosing Calculation:

- Determine the target dose based on the application (refer to Table 1, e.g., 5-30 mg Fe/kg).
- Weigh the animal to determine the total required dose of iron (Fe).
 - Example: For a 25g (0.025 kg) mouse at a dose of 10 mg/kg: $0.025 \text{ kg} * 10 \text{ mg/kg} = 0.25 \text{ mg Fe}$.
- Calculate the volume of **ferumoxytol** stock solution needed.
 - Example: $0.25 \text{ mg Fe} / 30 \text{ mg/mL} = 0.0083 \text{ mL}$ or $8.3 \mu\text{L}$.
- Dilute the calculated **ferumoxytol** volume with sterile saline to a final injectable volume suitable for the animal (e.g., 100-200 μL for a mouse). Dilution is recommended to prevent adverse reactions from a bolus injection.

3. Administration Procedure:

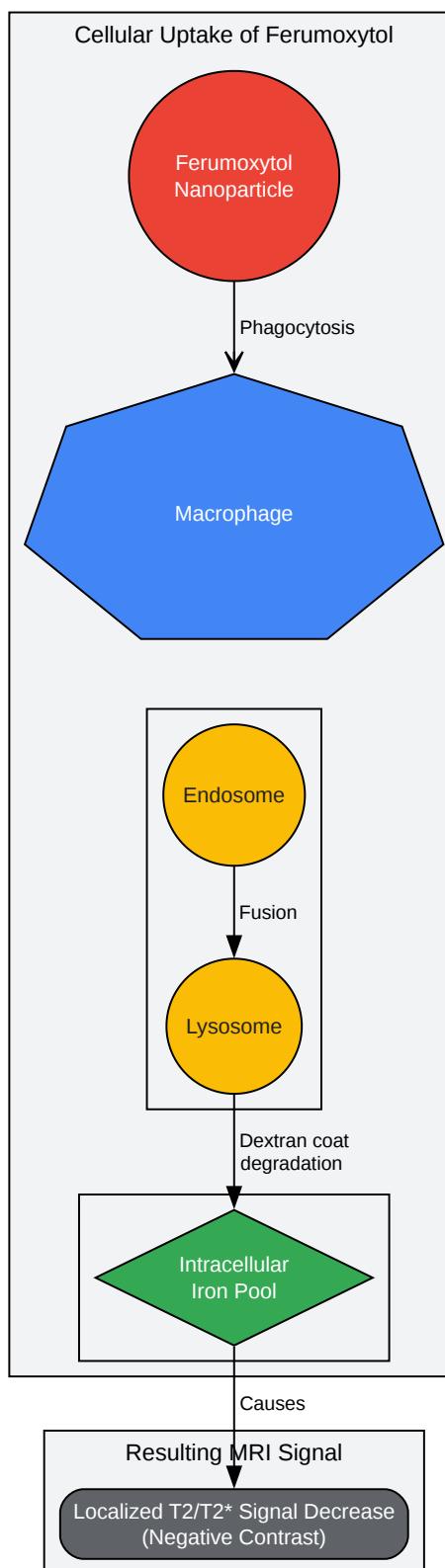
- Anesthetize the animal using a calibrated vaporizer with isoflurane.
- Place the animal on a heated platform to maintain body temperature and promote vasodilation of the tail vein.
- Secure the tail and sterilize the injection site with an alcohol wipe.
- Administer the diluted **ferumoxytol** solution via intravenous (IV) injection into the lateral tail vein. Inject slowly over 1-2 minutes.
- Monitor the animal for any signs of distress during and after the injection.
- Allow the animal to recover fully from anesthesia in a clean, warm cage.

4. MRI Acquisition:


- Baseline Scan (Pre-Contrast): It is crucial to acquire a baseline MRI scan of the region of interest before **ferumoxytol** administration. This allows for direct comparison and quantification of signal changes.

- Post-Contrast Scan: Perform imaging at the desired timepoint post-injection (e.g., 24, 48, or 72 hours) to allow for macrophage uptake.
- Imaging Sequences: Use T2-weighted (e.g., Fast Spin-Echo) and/or T2*-weighted (e.g., Gradient-Echo) sequences to maximize sensitivity to the signal-reducing effects of **ferumoxytol**.
 - Typical Mouse MRI Parameters (7T):
 - T2-weighted FSE: TR = 2500-4000 ms, TE = 30-60 ms, RARE factor = 8.
 - T2-weighted GRE: TR = 400-600 ms, TE = 5-15 ms, Flip Angle = 20-30°.

5. Data Analysis:


- Co-register the pre- and post-contrast images.
- Draw Regions of Interest (ROIs) over the target tissue and a control tissue (e.g., muscle).
- Quantify the change in signal intensity or calculate the change in relaxation rates ($\Delta R2$ or $\Delta R2^*$) to estimate the relative concentration of **ferumoxytol**.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **ferumoxytol**-enhanced small animal MRI.

[Click to download full resolution via product page](#)

Caption: Mechanism of macrophage uptake and resulting MRI contrast.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ferumoxytol can be used for quantitative Magnetic Particle Imaging of Transplanted Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Safety and Technique of Ferumoxytol Administration for MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current and Potential Imaging Applications of Ferumoxytol for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ferumoxytol administration and dosing for small animal imaging]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3416303#ferumoxytol-administration-and-dosing-for-small-animal-imaging>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com